molecular formula C5H10N2O2S B8700400 2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide

2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B8700400
M. Wt: 162.21 g/mol
InChI Key: VHYALGSZPAKHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that belongs to the family of thiadiazolidines This compound is characterized by the presence of a thiadiazolidine ring, which includes sulfur and nitrogen atoms, and a cyclopropyl group attached to the second position of the ring The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-thiadiazolidine, 2-cyclopropyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with sulfur dioxide and a suitable nitrogen source, such as hydrazine or its derivatives. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 100°C, depending on the specific reagents used .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction efficiency and selectivity. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,5-thiadiazolidine, 2-cyclopropyl-, 1,1-dioxide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry .

Comparison with Similar Compounds

    1,2,5-Thiadiazole 1,1-dioxide: Similar structure but lacks the cyclopropyl group.

    1,2,5-Thiadiazolidine 1,1-dioxide: Similar structure but with different substituents at the second position.

    1,2,5-Thiadiazolidine 3,4-dioxide: Contains additional oxygen atoms at different positions.

Uniqueness: 2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

2-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C5H10N2O2S/c8-10(9)6-3-4-7(10)5-1-2-5/h5-6H,1-4H2

InChI Key

VHYALGSZPAKHBY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCNS2(=O)=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

400 mg of tert-butyl 5-cyclopropyl-1,1-dioxo-[1,2,5]thiadiazolidine-2-carboxylate were dissolved in 10 ml of CH2Cl2/trifluoroacetic acid 1:1 and left to stand for 2 hours. The volatile constituents were removed in vacuo and coevaporated twice with 50 ml of CH2Cl2 each time. 410 mg of pale yellow oil were obtained and were directly employed further.
Name
tert-butyl 5-cyclopropyl-1,1-dioxo-[1,2,5]thiadiazolidine-2-carboxylate
Quantity
400 mg
Type
reactant
Reaction Step One
Name
CH2Cl2 trifluoroacetic acid
Quantity
10 mL
Type
solvent
Reaction Step One

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